
Camphor
Overview
Description
Camphor is a waxy, colorless solid with a strong aroma. It is classified as a terpenoid and a cyclic ketone. The molecular formula of this compound is C₁₀H₁₆O. It is found in the wood of the this compound laurel (Cinnamomum camphora), a large evergreen tree native to East Asia, and in the kapur tree (Dryobalanops sp.), a tall timber tree from Southeast Asia . This compound has been used for centuries in traditional medicine, incense, and as a plasticizer for cellulose nitrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine. The synthesis involves several steps, including the conversion of α-pinene to camphene, followed by isomerization to isobornyl acetate, hydrolysis to isoborneol, and finally oxidation to this compound . The oxidation of isoborneol to this compound can be achieved using bleach containing sodium hypochlorite under controlled temperature conditions to prevent the formation of byproducts .
Industrial Production Methods: Traditionally, this compound is obtained by steam distillation of the wood of the this compound tree. The steam carrying the this compound is cooled to form a solid, which is then purified by sublimation . This method has been used for centuries and remains a significant source of natural this compound.
Types of Reactions:
Oxidation: this compound can be oxidized to camphoric acid using strong oxidizing agents.
Reduction: this compound can be reduced to borneol or isoborneol using reducing agents like sodium borohydride.
Substitution: this compound can undergo halogenation reactions, where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Medicinal Applications
1. Pain Relief and Anti-Inflammatory Effects
Camphor is widely recognized for its analgesic and anti-inflammatory properties. Topical formulations containing this compound are often used to alleviate pain associated with conditions such as arthritis and muscle strains. A bibliometric analysis indicated that this compound-containing compounds were effective in treating pain, upper respiratory infections, and pruritus, with a significant number of studies supporting these claims .
2. Skin Health
this compound oil is employed to address various skin issues including acne, eczema, and fungal infections. Research has shown that this compound can enhance skin blood flow and induce sensations of warmth and cold, which may contribute to its therapeutic effects . Additionally, it has been noted for its protective effects against skin aging by reducing oxidative stress in fibroblasts .
3. Respiratory Relief
Due to its properties as a cough suppressant and nasal decongestant, this compound is commonly found in topical ointments for respiratory relief. Its ability to stimulate cold receptors in the skin can provide symptomatic relief from congestion .
Cosmetic Applications
1. Fragrance and Preservative
this compound is frequently used in cosmetic formulations for its distinctive scent and preservative qualities. Its antimicrobial properties help inhibit the growth of bacteria and fungi, making it a valuable ingredient in personal care products .
2. UV Filters
Certain derivatives of this compound, such as 4-methylbenzylidene this compound (4-MBC), are utilized as UV filters in sunscreens. However, concerns regarding their endocrine-disrupting effects have prompted further investigation into their safety profiles .
Environmental Applications
1. Biodegradation
this compound has been studied for its role in bioremediation processes. Certain bacterial strains can utilize this compound as a carbon source, aiding in the degradation of environmental pollutants such as methyl tert-butyl ether (MTBE) . This highlights the potential of this compound in environmental biotechnology.
2. Ecotoxicological Studies
Research into the ecological impacts of synthetic cosmetics has revealed that compounds like 4-MBC can adversely affect aquatic life by disrupting endocrine functions . This necessitates careful consideration of this compound derivatives in regulatory frameworks.
Summary Table of this compound Applications
Case Studies
- Topical Application Study : A study demonstrated that varying concentrations of this compound induced both cold and warm sensations on human skin, confirming its efficacy in enhancing local blood flow and providing sensory relief .
- Skin Infection Management : Research indicated that this compound oil significantly supports treatment for various skin infections including fungal foot infections and psoriasis, showing promise as an alternative therapeutic agent .
- Ecotoxicological Impact Analysis : A comprehensive review highlighted the risks associated with synthetic cosmetic ingredients like 4-MBC on aquatic ecosystems, emphasizing the need for regulatory scrutiny .
Mechanism of Action
Comparison with Similar Compounds
Camphor is similar to other terpenoid ketones such as fenchone and thujone. it is unique in its strong aroma and its wide range of applications. Other similar compounds include:
Borneol: A bicyclic organic compound that can be synthesized from this compound and is used in traditional medicine.
Isoborneol: A stereoisomer of borneol, also used in traditional medicine and as an intermediate in organic synthesis.
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Biological Activity
Camphor, a bicyclic monoterpene ketone (C10H16O), is primarily derived from the wood of the this compound tree (Cinnamomum camphora). It has been utilized in traditional medicine and various industrial applications due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that this compound not only possesses direct antibacterial effects but also enhances the efficacy of conventional antibiotics against resistant strains.
Case Studies
- Antibacterial Effects : A study demonstrated that this compound derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics .
- Synergistic Effects with Antibiotics : this compound was found to lower the MIC values of various antibiotics, including penicillins and aminoglycosides, thereby restoring sensitivity in previously resistant bacterial strains .
- Fungal Activity : this compound also exhibits antifungal properties, effectively inhibiting species like Candida albicans and Aspergillus niger, making it a candidate for treating superficial fungal infections .
Anti-inflammatory Properties
This compound has been recognized for its anti-inflammatory effects, which are critical in managing conditions such as arthritis and skin infections. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Research Findings
- A review highlighted this compound's ability to reduce inflammation markers in vitro and in vivo, supporting its use in traditional remedies for inflammatory conditions .
- In animal models, this compound exhibited a reduction in edema and pain-related behaviors, indicating its potential as an analgesic agent .
Antioxidant Activity
The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. It scavenges free radicals and enhances the body's antioxidant defenses.
- This compound enhances the activity of endogenous antioxidant enzymes, providing a protective effect against cellular damage .
- Its role in reducing oxidative stress has implications for preventing neurodegenerative diseases and promoting overall health .
Other Biological Activities
- Hepatoprotective Effects : this compound has shown promise in protecting liver cells from toxic substances, suggesting its potential use in treating liver diseases .
- Neuroprotective Properties : Preliminary studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by improving cognitive function and reducing neuroinflammation .
- Traditional Uses : In traditional medicine systems like Unani and Ayurveda, this compound is used for its therapeutic properties against respiratory ailments, skin infections, and as a general health tonic .
Summary Table of Biological Activities
Biological Activity | Description | Key Findings |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | Lowers MIC values; synergistic with antibiotics |
Anti-inflammatory | Reduces inflammation markers | Inhibits COX-2; reduces pain and edema |
Antioxidant | Scavenges free radicals | Enhances antioxidant enzyme activity |
Hepatoprotective | Protects liver cells | Potential use in liver disease treatment |
Neuroprotective | Protects neural cells | May improve cognitive function |
Q & A
Basic Research Questions
Q. What molecular characteristics of camphor influence its biological activity?
this compound's bicyclic monoterpene structure (C₁₀H₁₆O) and stereochemistry enable interactions with biomolecules like TRP channels. Its ketone group and lipophilic nature facilitate membrane permeability, critical for studying cellular uptake and receptor binding. Structural validation via NMR, X-ray crystallography, or SMILES-based computational modeling (e.g., CC1(C)C2CCC1(C)C(=O)C2) is essential .
Q. Which experimental models are commonly used to study this compound’s pharmacological effects?
Rodent models (e.g., rats with gentamicin-induced nephrotoxicity) are standard for evaluating this compound’s antioxidant and anti-inflammatory properties. Experimental designs often include dose-response assays (e.g., 20–40% this compound concentrations), histopathological analysis, and biochemical markers like creatinine and BUN levels .
Q. How is this compound purity verified in experimental studies?
Purity (>98%) is confirmed via HPLC, GC-MS, or spectroscopic methods. Studies must report purity to ensure reproducibility, particularly when assessing dose-dependent effects (e.g., nephrotoxicity attenuation at specific concentrations) .
Advanced Research Questions
Q. How does this compound modulate TRP channels, and how can conflicting sensory response data be resolved?
this compound activates TRPV3 (linked to warm sensation) and may antagonize TRPM8 (cold sensation). Conflicting data on cold/warm perceptions (e.g., ) arise from concentration gradients at nerve endings. Methodologies like in vitro calcium imaging with TRP-transfected cells and in vivo blood flow measurements (laser Doppler) can clarify spatiotemporal activation patterns .
Q. What statistical approaches resolve contradictions in this compound’s dose-dependent effects?
ANOVA with factorial arrangements (e.g., RCBD for biofertilizer studies) and post hoc tests (LSD) are used to analyze interactions between variables (e.g., concentration vs. repellency in flies). Regression models (e.g., Y = 76.201 – 1.135X₁ + 0.675X₂) help predict optimal doses while avoiding toxic thresholds .
Q. How can transcriptomic profiling elucidate this compound’s role in oxidative stress mitigation?
qPCR and RNA-seq are employed to quantify antioxidant gene expression (e.g., SOD, CAT) in tissues exposed to this compound. Studies must control for confounding factors like batch effects and normalize data to housekeeping genes. highlights this compound’s upregulation of Nrf2-pathway genes in nephrotoxicity models .
Q. What methodologies assess this compound’s mutagenic potential in preclinical studies?
Chromosomal aberration assays in bone marrow cells (e.g., pregnant rat models) and micronucleus tests are standard. Data interpretation requires rigorous controls (e.g., solvent-only groups) and statistical validation of non-significant trends (p > 0.05) to distinguish biological noise from true effects .
Q. Methodological Considerations
- Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent results (e.g., TRP channel studies) by comparing experimental conditions (e.g., this compound concentration, exposure duration) .
- Ethical Compliance : Follow institutional guidelines for in vivo studies, including ethical approvals and 3R principles (Replacement, Reduction, Refinement) .
- Data Transparency : Publish raw data (e.g., SPSS files for repellency assays) and detailed protocols in supplementary materials to enhance reproducibility .
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYKIVIOFKYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | camphor | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Camphor | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030955 | |
Record name | Camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Camphor, synthetic | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/338 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | dl-Camphor | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Camphor, synthetic | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/338 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | dl-Camphor | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
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Record name | Camphor, synthetic | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/338 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
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Mechanism of Action |
Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor. | |
Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |
CAS No. |
76-22-2, 21368-68-3 | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
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Record name | (±)-Camphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |
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Record name | Synthetic camphor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14156 | |
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Record name | Camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |
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Record name | DL-bornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |
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Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
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Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Camphor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |
Record name | CAMPHOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2797 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CAMPHOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CAMPHOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CAMPHOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/612 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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